(S)-1-Benzyl-3-methyl-1,4-diazepane
Description
Historical Context and Evolution of Diazepane Chemistry
The story of diazepanes is intrinsically linked to the rise of psychopharmacology. In 1955, Leo Sternbach at Hoffmann-La Roche serendipitously discovered the first benzodiazepine, chlordiazepoxide (Librium), which was introduced to the market in 1960. nih.gov This was followed by the even more potent diazepam (Valium) in 1963. nih.govacs.org These compounds, while not chiral in the classical sense of having a stereogenic carbon, exist as conformational enantiomers due to the non-planar nature of the seven-membered ring. researchgate.netresearchgate.net
Initially, the focus was on the pharmacological effects of these achiral compounds, which were hailed as "wonder drugs" for anxiety, insomnia, and other central nervous system disorders. nih.govyoutube.com However, the evolution of synthetic chemistry has allowed for the introduction of defined stereocenters into the diazepane core. chemistryviews.org This has led to the development of chiral 1,4-diazepanes, which are synthesized from chiral starting materials like amino acids. nih.govnih.gov Modern synthetic methods, such as asymmetric reductive amination and multicomponent reactions, have further expanded the ability to create a diverse range of chiral diazepane derivatives. researchgate.net
Stereochemical Significance of Chiral 1,4-Diazepane Scaffolds in Modern Chemical Research
The importance of chirality in drug design is well-established, as the biological targets in the human body, such as enzymes and receptors, are themselves chiral. nih.govchiralpedia.com The different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. nih.gov
Chiral 1,4-diazepane scaffolds are recognized as "privileged structures" in medicinal chemistry because they can interact with a wide range of biological targets. jocpr.com Their three-dimensional structure, dictated by the stereochemistry of their substituents, is crucial for achieving high affinity and selectivity for specific receptors. For instance, chiral 1,2,4-trisubstituted 1,4-diazepanes have been synthesized and shown to have high affinity for sigma receptors, which are implicated in neurodegenerative disorders. nih.govnih.gov
Beyond medicinal chemistry, chiral diazepanes are also finding use in asymmetric catalysis. Their defined spatial arrangement makes them effective as chiral ligands for metal catalysts or as organocatalysts themselves, facilitating the synthesis of other chiral molecules with high enantioselectivity. beilstein-journals.org
Scope and Objectives for the Academic Investigation of (S)-1-Benzyl-3-methyl-1,4-diazepane
The academic investigation of this compound focuses on its synthesis and its potential as a building block for more complex molecules, particularly in the development of new therapeutic agents. Research has demonstrated the synthesis of related chiral 1,4-diazepane structures as key intermediates for pharmacologically active compounds. For example, a practical, multi-kilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been developed, highlighting its importance as an intermediate for Rho-kinase inhibitors. researchgate.net
The synthesis of this compound itself is a subject of academic interest, with various synthetic routes being explored to achieve high purity and yield. The compound serves as a scaffold that can be further modified to explore structure-activity relationships in drug discovery programs. The benzyl (B1604629) group at the 1-position and the methyl group at the 3-position provide specific steric and electronic properties that can influence the binding of the molecule to its biological target.
Research into compounds with similar structural motifs, such as 1,2,4-trisubstituted 1,4-diazepanes, has shown that a benzyl moiety at the 1-position and a methyl group at the 2-position can lead to high affinity for the σ1 receptor. nih.gov This suggests that this compound could be a valuable precursor or analog in the development of new σ1 receptor ligands for the treatment of neurological conditions.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-benzyl-3-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKXKOOXAGCQ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Enantioselective Synthesis of S 1 Benzyl 3 Methyl 1,4 Diazepane and Analogous Chiral 1,4 Diazepanes
Asymmetric Construction of the 1,4-Diazepane Core
The asymmetric synthesis of the 1,4-diazepane ring system presents a considerable challenge due to the inherent flexibility of the seven-membered ring. doi.org However, recent advancements in catalysis have provided powerful tools to control the stereochemistry during the cyclization process, leading to the efficient production of chiral 1,4-diazepanes.
Biocatalytic Approaches via Imine Reductase-Catalyzed Intramolecular Reductive Amination
Biocatalysis has emerged as a green and efficient alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Imine reductases (IREDs), a class of NADPH-dependent oxidoreductases, have shown remarkable potential in catalyzing the asymmetric reduction of imines to their corresponding amines with high enantioselectivity. nih.govnih.govresearchgate.net The intramolecular version of this reaction provides a direct and atom-economical route to cyclic amines, including chiral 1,4-diazepanes. researchgate.netacs.orgacs.orgacs.orgdiva-portal.org
An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of a variety of chiral 1,4-diazepanes. researchgate.netacs.orgacs.orgacs.orgdiva-portal.orgresearchgate.net This method involves the cyclization of an aminoketone precursor, which is catalyzed by an imine reductase to afford the desired chiral diazepane with high enantiomeric excess. researchgate.netacs.orgacs.orgacs.orgdiva-portal.org The reaction proceeds through the in-situ formation of a cyclic imine intermediate, which is then stereoselectively reduced by the enzyme. acs.org
Several enantiocomplementary IREDs have been identified that can produce either the (R)- or (S)-enantiomer of a target 1,4-diazepane, providing access to both chiral outcomes. researchgate.netacs.orgacs.orgacs.orgdiva-portal.orgresearchgate.net For example, in the synthesis of a substituted 1,4-diazepane, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were identified. researchgate.netacs.orgacs.orgdiva-portal.orgresearchgate.net
| Enzyme | Source Organism | Selectivity | Catalytic Efficiency (kcat/Km) [s⁻¹mM⁻¹] |
|---|---|---|---|
| IR1 | Leishmania major | (R)-selective | 0.027 |
| IR25 | Micromonospora echinaurantiaca | (S)-selective | 0.962 |
Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity
While wild-type enzymes can provide good to excellent enantioselectivity, their activity and stability may not be optimal for industrial applications. Enzyme engineering and directed evolution are powerful techniques used to improve the properties of biocatalysts. twistbioscience.comacs.org These methods involve introducing mutations into the enzyme's amino acid sequence to create variants with enhanced characteristics, such as increased catalytic efficiency, improved stereoselectivity, and broader substrate scope. nih.govresearchgate.net
In the context of chiral 1,4-diazepane synthesis, directed evolution has been successfully applied to improve the performance of imine reductases. For instance, the catalytic efficiency of the (R)-selective IRED from Leishmania major (IR1) was significantly improved through saturation mutagenesis and iterative combinatorial mutagenesis. researchgate.netacs.orgacs.orgdiva-portal.org A double mutant, Y194F/D232H, was identified which exhibited a remarkable 61-fold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.netacs.orgacs.orgdiva-portal.org This engineered enzyme, along with the naturally efficient (S)-selective IR25, enabled the synthesis of a range of substituted 1,4-diazepanes with high enantiomeric excesses (93% to >99%). researchgate.netacs.orgdiva-portal.orgresearchgate.net
Machine-directed evolution has also been shown to be an effective strategy for rapidly developing highly active and stereoselective IRED mutants. twistbioscience.com This approach can generate libraries of mutants with significantly shifted activity distributions compared to traditional directed evolution methods. twistbioscience.com
Mechanistic Enzymatic Studies of Chiral Diazepane Formation
Understanding the molecular basis of enzyme catalysis and stereoselectivity is crucial for the rational design of improved biocatalysts. rsc.org Mechanistic studies, often aided by computational methods like density functional theory (DFT) calculations and molecular dynamics (MD) simulations, provide insights into the enzyme's active site and the interactions with the substrate. researchgate.netacs.orgacs.orgdiva-portal.org
For the IRED-catalyzed formation of chiral 1,4-diazepanes, computational studies have helped to elucidate the reasons for the enhanced activity of engineered mutants. researchgate.netacs.orgdiva-portal.org These studies can reveal how specific mutations alter the binding of the substrate and the transition state of the reaction, leading to improved catalytic efficiency and stereoselectivity. It is believed that IREDs can bind a specific conformer of the imine substrate in a way that, upon reduction, directly yields the major product conformer. researchgate.net The pivotal step in determining the final product's stereoconfiguration is the asymmetric reduction of the iminium cation intermediate. rsc.org
Metal-Catalyzed Asymmetric Cyclization Reactions
In addition to biocatalytic methods, transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of chiral 1,4-diazepanes. nih.gov Palladium and ruthenium complexes, in particular, have been successfully employed in asymmetric cyclization reactions to construct the diazepane core with high levels of stereocontrol.
Palladium-Catalyzed Asymmetric Allylic Alkylation for Stereodefined Diazepanones
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established and powerful method for the formation of C-C bonds. acs.orgthieme-connect.de This reaction has been successfully applied to the synthesis of enantioenriched gem-disubstituted diazepanones, which are valuable precursors to chiral 1,4-diazepanes. acs.orgnih.gov The reaction involves the decarboxylative allylic alkylation of 1,4-diazepan-5-ones, affording products in high yields (up to >99%) and excellent enantioselectivities (up to 95% ee). acs.orgnih.gov
Key to the success of this transformation is the use of a specific ligand, (S)-(CF₃)₃-t-BuPHOX, in a nonpolar solvent such as methylcyclohexane. nih.govcaltech.edu The electronic properties of the protecting group on the lactam nitrogen can also play a crucial role, with an electron-rich p-anisoyl group often leading to improved enantioselectivity. nih.gov This methodology has been demonstrated to be applicable to a variety of functional groups. nih.gov
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Allyl ester 3e | Benzyl (B1604629) diazepanone 4e | 82 (on large scale) | 83 |
| Various functionalized substrates | gem-disubstituted diazepanones | up to >99 | up to 95 |
Ruthenium-Catalyzed Intramolecular Reductive Amination
Ruthenium catalysts have also proven effective in the synthesis of 1,4-diazepanes. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been developed for the coupling of diols and diamines via a hydrogen borrowing mechanism to produce piperazines and diazepanes. organic-chemistry.org This method is advantageous as it is environmentally friendly and cost-effective, producing water as the main byproduct. organic-chemistry.org
Furthermore, ruthenium complexes have been utilized in the direct asymmetric reductive amination of ketones with ammonium (B1175870) salts and hydrogen gas to furnish chiral primary amines. nih.gov While this has been demonstrated for the synthesis of diarylmethylamines and sterically hindered benzylamines with high yields and enantioselectivities, its application to the intramolecular synthesis of chiral 1,4-diazepanes from aminoketones represents a promising area for future investigation. nih.gov The development of ruthenium catalysts for intramolecular reductive amination could provide a valuable alternative to biocatalytic methods for accessing these important chiral heterocycles. researchgate.net
Chiral Auxiliary- and Chiral Pool-Based Syntheses Utilizing Enantiomerically Pure Precursors
The synthesis of enantiomerically pure compounds such as (S)-1-Benzyl-3-methyl-1,4-diazepane often relies on the use of chiral starting materials. Two prominent strategies in this regard are the use of chiral auxiliaries and the chiral pool approach.
Chiral Pool Synthesis: This strategy leverages naturally occurring enantiomerically pure compounds, such as amino acids, as starting materials. For instance, (S)-alanine and (S)-leucine have been utilized in the solid-phase synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.gov In a typical sequence, an (S)-configured amino acid is attached to a solid support via reductive amination. nih.gov This is followed by a series of reaction steps on the solid support to construct the diazepine (B8756704) ring. Finally, the desired 1,4-diazepane is cleaved from the support and can be further functionalized. nih.gov This approach allows for the synthesis of chiral, non-racemic 1,4-diazepanes with high affinity for biological targets like the σ1 receptor. nih.gov A study demonstrated the synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids, where the key step for forming the seven-membered ring was an intramolecular EDC coupling. nih.gov
Chiral Auxiliary-Based Synthesis: This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the synthetic sequence to control the stereochemistry of a reaction. While the provided search results focus more on the chiral pool approach for 1,4-diazepanes, the principle of using chiral auxiliaries is a fundamental concept in asymmetric synthesis and can be applied to the synthesis of chiral diazepanes. After the desired stereocenter is created, the auxiliary is removed.
Convergent and Divergent Synthetic Routes for Functionalized 1,4-Diazepanes
The construction of the 1,4-diazepane skeleton can be achieved through various synthetic routes, which can be broadly categorized as convergent or divergent. Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. Divergent syntheses start from a common intermediate that is diversified into a library of related compounds.
Intramolecular Fukuyama-Mitsunobu Cyclization for Stereoselective Ring Closure
The Fukuyama-Mitsunobu reaction is a powerful tool for the formation of C-N bonds and is particularly useful for the cyclization step in the synthesis of heterocyclic compounds. This reaction involves the use of a nosyl-protected amine, which can be alkylated under mild conditions.
A practical, multi-kilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, has been developed utilizing an intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net The synthesis starts from commercially available (S)-2-aminopropan-1-ol. The key step is the cyclization of a nosyl-protected diamino alcohol to form the chiral 1,4-diazepane ring. researchgate.net This methodology has also been extended to the synthesis of novel diazepane and diazocane derivatives. researchgate.net The intramolecular Fukuyama-Mitsunobu reaction has been successfully used to prepare various heterocyclic scaffolds, including those with a pyrazine (B50134) ring, starting from amino acids, thus ensuring high optical purity. nih.gov This reaction has also been employed in the synthesis of complex macrocycles, demonstrating its versatility. sci-hub.st
| Starting Material | Key Reaction | Product | Scale | Reference |
| (S)-2-aminopropan-1-ol | Intramolecular Fukuyama-Mitsunobu cyclization | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Multikilogram | researchgate.net |
| Nosylamide-activated aziridines | Aminolysis and Fukuyama-Mitsunobu cyclization | N-Boc- or N-Ns-protected piperazines, diazepanes, and diazocanes | Lab-scale | researchgate.net |
| Amino acids | Intramolecular Fukuyama-Mitsunobu reaction | Pyrazino[1,2-b]isoquinoline and pyrrolo[1,2-a]pyrazine (B1600676) scaffolds | Lab-scale | nih.gov |
| Ns-arylamino alcohols | Intramolecular Mitsunobu reaction | meta-, para-azabenzeno or azanaphthaleno phanes | Lab-scale | sci-hub.st |
Multicomponent Reaction (MCR) Strategies for Complex Diazepane Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov MCRs are particularly valuable for generating molecular diversity and have been applied to the synthesis of 1,4-diazepane scaffolds. acs.orgnih.govnih.govrsc.org
One notable MCR is the Ugi four-component reaction (Ugi-4CR), which involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.govnih.gov This reaction has been utilized in a Ugi-deprotection-cyclization (UDC) strategy to access diverse 1,4-benzodiazepine (B1214927) scaffolds. acs.orgnih.govnih.gov For example, methyl anthranilate can serve as the amine component in an Ugi-4CR, and subsequent deprotection and intramolecular condensation lead to the formation of the 1,4-diazepine ring. nih.gov This approach allows for the rapid generation of libraries of substituted 1,4-benzodiazepines. acs.orgnih.govnih.govrsc.org
Dearomative Photocatalytic Construction of Bridged Diazepane Architectures
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. rsc.org A notable application is the dearomative photocatalytic construction of bridged 1,3-diazepanes (2,7-diazabicyclo[3.2.1]octanes). nih.govchemrxiv.orgresearchgate.netox.ac.uk This method utilizes a reductive diversion of the Minisci reaction. The proposed mechanism involves the radical addition to the C4 position of a 4-substituted quinoline (B57606) substrate, followed by reduction to a dihydropyridine (B1217469) intermediate which then undergoes an in situ ring closure to form the bridged diazepane structure. nih.govchemrxiv.org This strategy allows for the construction of sp³-rich, sterically congested skeletal ring systems. nih.govchemrxiv.orgresearchgate.net While the examples found focus on 1,3-diazepanes, the principles of dearomative photocatalysis could potentially be adapted for the synthesis of bridged 1,4-diazepane architectures.
Intermolecular Amphoteric Diamination of Allenes for 1,4-Diazepane Formation
A novel strategy for the synthesis of saturated 1,4-diazo heterocycles, including 1,4-diazepanes, involves the intermolecular amphoteric diamination of electron-deficient allenes. researchgate.net This one-step method unites 1,2-, 1,3-, or 1,4-diamine derivatives with allenes in a formal [n+2] cyclization (where n=4, 5, or 6). researchgate.net The reaction proceeds under mild conditions and exhibits high functional group tolerance, making it a scalable approach. researchgate.net Although direct intermolecular diamination of allenes with two different amines has been a challenge, recent progress has been made in the modular diamination of allenes to produce β,γ-diamino carboxylates and sulfones. nih.gov
Cyanamide-Induced Rearrangements in Diazepane Synthesis
Unprecedented rearrangement reactions can provide novel pathways to complex heterocyclic scaffolds. A notable example is the cyanamide-induced rearrangement of epoxy-δ-lactams to form 1,3-diazepane (B8140357) scaffolds with natural product-like complexity. nih.govacs.orgucsd.eduresearchgate.net This synthetic route was developed for the construction of RNA-directed ligand libraries. nih.govacs.orgucsd.edu The process starts from readily available sugars to prepare epoxy-δ-lactams. ucsd.edu Treatment of these intermediates with cyanamide (B42294) induces a rearrangement that leads to the formation of the 1,3-diazepane ring. nih.govacs.orgucsd.edu While this specific example leads to 1,3-diazepanes, the discovery of such novel rearrangements highlights the potential for developing new synthetic routes to other diazepine isomers, including 1,4-diazepanes.
SnAP Reagent Application in Medium-Ring N-Heterocycle Synthesis
A promising and innovative approach for the synthesis of medium-ring nitrogen heterocycles, such as 1,4-diazepanes, involves the use of Stannyl Amino Protocol (SnAP) reagents. nih.govrsc.org This methodology facilitates the one-step synthesis of saturated N-heterocycles from readily available aldehydes under mild, room-temperature conditions, demonstrating exceptional substrate scope and functional-group tolerance. rsc.org
The SnAP reagents themselves are typically air- and moisture-stable aminotributylstannanes, which can be prepared on a multigram scale from inexpensive starting materials. rsc.orgsigmaaldrich.com The general procedure involves the initial formation of an imine between the SnAP reagent and an aldehyde. This is followed by a copper-mediated cyclization to furnish the desired N-heterocycle. sigmaaldrich.com
While the standard SnAP protocol yields N-unprotected heterocycles, its application to the synthesis of this compound would likely require a modified strategy. This could involve either the use of a pre-benzylated SnAP reagent or a subsequent N-benzylation step following the cyclization. The stereochemistry at the C3 position would be introduced by employing a chiral aldehyde or a chiral SnAP reagent derived from an enantiomerically pure amino alcohol. The versatility of the SnAP methodology makes it an attractive option for accessing a diverse range of substituted chiral 1,4-diazepanes.
Table 1: General Reaction Scheme for SnAP Reagent Synthesis of N-Heterocycles
| Step | Description | Reagents and Conditions |
| 1 | Imine Formation | SnAP reagent, aldehyde, CH2Cl2, 4Å molecular sieves, room temperature, 2 hours. |
| 2 | Cyclization | Imine from Step 1, Cu(OTf)2, 2,6-lutidine, HFIP, CH2Cl2, room temperature, 12 hours. |
| 3 | Workup | Aqueous NH4OH, extraction with CH2Cl2. |
Ring-Closing Metathesis (RCM) Strategies for Diazepine Derivatives
Ring-closing metathesis (RCM) has emerged as a powerful and widely utilized strategy for the construction of a variety of unsaturated cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org This catalytic reaction, which typically employs ruthenium-based catalysts, involves the intramolecular metathesis of two terminal alkenes to form a new carbon-carbon double bond within a ring system, with the liberation of volatile ethylene (B1197577). wikipedia.org The functional group tolerance of modern RCM catalysts is a significant advantage, allowing for the synthesis of complex molecules with diverse functionalities. wikipedia.orgnih.gov
The synthesis of chiral 1,4-diazepane derivatives via RCM would necessitate a diene precursor appropriately substituted to yield the desired seven-membered ring upon cyclization. For the enantioselective synthesis of a molecule like this compound, the chirality would need to be incorporated into the starting diene substrate. This could be achieved, for example, through the use of a chiral amine precursor. The resulting unsaturated diazepine could then be hydrogenated to afford the saturated target compound.
While direct examples of RCM for the synthesis of this compound are not prevalent in the literature, the general applicability of RCM to the formation of seven-membered nitrogen heterocycles suggests its potential as a viable synthetic route. nih.gov The atom-economic nature of RCM, with ethylene as the only major byproduct, also aligns with the principles of green chemistry. wikipedia.org
Intramolecular C-N Bond Coupling and Subsequent Ring Opening Strategies
A facile and efficient method for the synthesis of functionalized 1,4-benzodiazepine derivatives has been developed utilizing an intramolecular copper-catalyzed C-N bond coupling reaction followed by a ring-opening strategy. mdpi.comnih.gov This approach commences with the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI/N,N-dimethylglycine, to afford azetidine-fused 1,4-benzodiazepine compounds. mdpi.comnih.gov Subsequent N-methylation and ring-opening of the strained four-membered azetidine (B1206935) ring with various nucleophiles leads to a diverse range of 1,4-benzodiazepine derivatives. nih.gov
It is important to note that this methodology has been primarily demonstrated for the synthesis of benzodiazepines, which contain a fused aromatic ring. The direct application of this strategy to the synthesis of non-aromatic chiral 1,4-diazepanes such as this compound would require significant adaptation. A non-aromatic precursor would be necessary, and the conditions for the intramolecular C-N coupling would need to be optimized for the specific substrate. However, the underlying principle of forming the seven-membered diazepine ring via an intramolecular C-N bond formation remains a potentially valuable strategy.
Process Optimization and Scalability in Chiral Diazepane Synthesis
The transition from a laboratory-scale synthesis to a large-scale, industrial process necessitates careful consideration of efficiency, reproducibility, and cost-effectiveness. The development of scalable enantioselective processes for chiral pharmaceutical intermediates is of paramount importance. verixiv.org
Development of Efficient and Reproducible Protocols
Efficient and reproducible protocols for the synthesis of chiral 1,4-diazepanes often rely on well-established synthetic transformations. A notable strategy involves the use of chiral pool starting materials, such as enantiomerically pure amino acids, to introduce the desired stereochemistry. nih.gov For instance, a multi-step sequence starting from a protected amino acid can be employed to construct the diazepine ring system.
One reported protocol for the construction of chiral, regioselectively N-protected monosubstituted 1,4-diazepanes involves the aminolysis of nosylamide-activated aziridines with ω-amino alcohols, followed by a Fukuyama-Mitsunobu cyclization. nih.gov This four-step sequence is advantageous due to its mild reaction conditions and short reaction times, yielding optically pure diazepane derivatives and requiring only a single final chromatographic purification. nih.gov Such streamlined processes are crucial for ensuring reproducibility and scalability.
Solid-Phase Organic Synthesis Methodologies for Diazepane Libraries
Solid-phase organic synthesis (SPOS) has proven to be a powerful tool for the generation of libraries of small molecules for drug discovery. This methodology has been successfully applied to the synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes. nih.gov In a typical solid-phase approach, an (S)-configured amino acid is attached to a solid support via reductive amination. nih.gov A series of subsequent reaction steps are then carried out on the resin-bound substrate to construct the 1,4-diazepane scaffold. Cleavage from the solid support, followed by further diversification, can then afford a library of target compounds. nih.gov
Another approach involves the use of vicinal chiral diamines, generated from modified short peptides, as starting materials for the parallel synthesis of trisubstituted diazacyclic libraries. mdpi.com These solid-phase strategies offer significant advantages in terms of ease of purification and the potential for automation, making them highly suitable for the rapid generation of diverse diazepane libraries for biological screening.
Table 2: Example of Solid-Phase Synthesis of 1,4-Diazepanes
| Step | Description |
| 1 | Attachment of a chiral amino acid to a solid support. |
| 2 | A sequence of on-resin chemical transformations to build the diazepine ring. |
| 3 | Cleavage of the 1,4-diazepane from the solid support. |
| 4 | Optional solution-phase diversification of the cleaved product. |
Integration of Green Chemistry Principles in Diazepane Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance safety. jocpr.com Key principles include the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and designing for energy efficiency.
In the context of diazepane synthesis, several strategies can be employed to align with green chemistry principles. For example, the use of catalytic methods, such as Ring-Closing Metathesis (RCM), is inherently more atom-economical than stoichiometric reactions. wikipedia.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can reduce solvent usage and waste generation.
A specific example of a greener approach is the use of graphite (B72142) oxide as a heterogeneous carbocatalyst for the one-pot, three-component synthesis of spirodibenzo wikipedia.orgnih.govdiazepine derivatives in an aqueous ethanol (B145695) medium. rsc.org While this example pertains to a different class of diazepines, it highlights the potential for developing more environmentally benign catalytic systems. The use of water or other green solvents, whenever feasible, can significantly reduce the environmental footprint of the synthesis. jocpr.com Furthermore, designing synthetic routes that minimize the use of protecting groups can lead to shorter, more efficient, and less wasteful processes.
Spectroscopic and Computational Elucidation of the Structure and Conformation of S 1 Benzyl 3 Methyl 1,4 Diazepane and Analogues
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are indispensable for the detailed characterization of the three-dimensional structure and dynamics of (S)-1-benzyl-3-methyl-1,4-diazepane and related compounds. These methods provide a comprehensive understanding of bond connectivity, conformational preferences, and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on analogous compounds and general chemical shift theory, as specific experimental data was not found in the search results.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzyl (B1604629) CH₂ | 3.5 - 3.7 | 60 - 65 |
| Aromatic CH | 7.2 - 7.4 | 127 - 130 |
| C3-H (methine) | 2.8 - 3.2 | 45 - 55 |
| C3-CH₃ | 1.0 - 1.2 | 15 - 20 |
| Diazepane Ring CH₂ | 2.5 - 3.5 | 40 - 60 |
| N-H | 1.5 - 2.5 | - |
The seven-membered diazepane ring is conformationally flexible and can undergo ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. libretexts.org By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with the ring inversion process. At low temperatures, the inversion is slow on the NMR timescale, and distinct signals for the different conformations may be observed. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals into a single, time-averaged signal.
Two-dimensional exchange spectroscopy (2D-EXSY) is another valuable NMR technique for investigating conformational dynamics. nih.govnih.gov It can detect the exchange of nuclei between different chemical environments, such as those in different conformations of the diazepane ring. The presence of cross-peaks in a 2D-EXSY spectrum indicates that the corresponding nuclei are undergoing exchange. The intensity of these cross-peaks can be used to quantify the rate of exchange and, consequently, the energy barrier for the conformational change. nih.gov For 1,4-diazepine derivatives, the ring inversion barrier can be influenced by factors such as the nature of substituents on the nitrogen atoms. nih.govcapes.gov.br Computational studies have also been used to calculate these barriers, often showing good agreement with experimental data. nih.govnih.gov
For chiral molecules like this compound, determining the enantiomeric purity is crucial. While not directly applicable to the parent compound, ¹⁹F NMR spectroscopy has emerged as a powerful and sensitive method for determining the enantiomeric excess of chiral amines and alcohols after derivatization with a fluorine-containing chiral derivatizing agent. bohrium.comacs.orgnih.govkaist.ac.kr This technique takes advantage of the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. nih.gov
The process typically involves reacting the chiral amine with a chiral, fluorine-containing reagent to form diastereomers. The ¹⁹F NMR spectra of these diastereomers will exhibit separate signals, and the ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original amine. bohrium.comacs.orgnih.govkaist.ac.kr This method offers a rapid and accurate way to assess enantioselectivity, which is particularly useful in the context of asymmetric synthesis and pharmaceutical development. frontiersin.orgresearchgate.netnih.govrsc.org
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule with high precision. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the (S)-configuration at the C3 position and reveal the preferred conformation of the diazepane ring in the solid state. mdpi.com
The solid-state conformation provides a valuable reference point for understanding the molecule's structure, although it may differ from the conformation in solution due to packing forces in the crystal lattice. X-ray crystallographic data for related chiral 1,4-diazepane derivatives have been reported, providing insights into the typical conformations adopted by this ring system. nih.gov The analysis of crystal structures of analogous compounds, such as N-benzyl-4-aryl-3-methyl tetrahydroquinolines, can also offer valuable comparative information. researchgate.net
Table 2: Representative Crystallographic Data for a Hypothetical Crystal of this compound This table presents typical parameters that would be obtained from an X-ray crystallographic analysis.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1270 |
| Z | 4 |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.
Key expected absorptions include:
N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹ for the secondary amine.
Aromatic C-H stretch: Peaks typically appearing just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region. libretexts.org
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ range.
C-N stretch: Absorptions in the 1000-1250 cm⁻¹ region.
While IR spectroscopy does not provide detailed structural information like NMR or X-ray crystallography, it serves as a quick and valuable tool for confirming the presence of key functional groups and for monitoring chemical reactions. rsc.org
Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis
Mass spectrometry is a fundamental analytical technique for confirming the molecular identity of this compound and elucidating its fragmentation pathways. The nominal mass of this compound is calculated from the sum of the atomic masses of its constituent atoms (C₁₃H₂₀N₂). The monoisotopic mass, which considers the most abundant isotopes of each element, is 204.16264 Da. In a typical mass spectrum, this compound would be observed as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 205.16992. uni.lu
Beyond the parent ion, mass spectrometry provides valuable structural information through the analysis of fragment ions. While specific fragmentation data for this compound is not extensively detailed in the public domain, general fragmentation patterns for similar structures, such as substituted 1,4-diazepanes, can be inferred. Common fragmentation would likely involve the cleavage of the benzyl group, resulting in a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Another expected fragmentation pathway is the cleavage of the diazepane ring itself. The presence of the methyl group at the 3-position would also influence the fragmentation, potentially leading to characteristic losses.
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of the parent and fragment ions, further confirming the compound's identity. Additionally, techniques like tandem mass spectrometry (MS/MS) can be employed to isolate the parent ion, induce fragmentation, and analyze the resulting daughter ions, providing a more detailed picture of the molecule's connectivity.
Table 1: Predicted m/z Values for Adducts of 1-Benzyl-7-methyl-1,4-diazepane
| Adduct | Predicted m/z |
| [M+H]⁺ | 205.16992 |
| [M+Na]⁺ | 227.15186 |
| [M-H]⁻ | 203.15536 |
| [M+NH₄]⁺ | 222.19646 |
| [M+K]⁺ | 243.12580 |
| [M+H-H₂O]⁺ | 187.15990 |
| [M+HCOO]⁻ | 249.16084 |
| [M+CH₃COO]⁻ | 263.17649 |
| [M+Na-2H]⁻ | 225.13731 |
| [M]⁺ | 204.16209 |
| [M]⁻ | 204.16319 |
Data sourced from PubChemLite. uni.lu
Computational Chemistry for Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. nih.gov By approximating the electron density of a system, DFT calculations can accurately predict its geometry, energy, and various electronic properties. nih.gov
Geometry optimization is a primary application of DFT, where the algorithm seeks the lowest energy conformation of the molecule. For this compound, this involves determining the most stable arrangement of the benzyl group and the conformation of the seven-membered diazepane ring. DFT methods, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-31G+(d,p)) to achieve a balance between accuracy and computational cost. nih.gov The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic properties that can be determined from DFT calculations. researchgate.netmdpi.com The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity to participate in chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most likely to be involved in electron donation (nucleophilic sites) and electron acceptance (electrophilic sites), respectively. The benzyl group and the nitrogen atoms of the diazepane ring are expected to play significant roles in the electronic frontier orbitals.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity. researchgate.netresearchgate.net The MEP map is generated from the calculated electron density and displays regions of negative and positive electrostatic potential on the molecule's surface.
Red/Yellow Regions: These areas indicate a negative electrostatic potential, signifying electron-rich regions. For this compound, these would likely be concentrated around the nitrogen atoms of the diazepane ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. nih.govresearchgate.net
Blue Regions: These areas represent a positive electrostatic potential, indicating electron-deficient regions. These are typically found around hydrogen atoms and are susceptible to nucleophilic attack. nih.govresearchgate.net
The MEP map provides a visual guide to the molecule's reactive sites, complementing the information obtained from HOMO-LUMO analysis. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscapes and dynamic behavior of flexible molecules like this compound in a simulated environment. nih.gov By solving Newton's equations of motion for the atoms in the system over time, MD simulations can track the molecule's movements and conformational changes.
Conformational Analysis of the Seven-Membered Ring (e.g., Chair, Twist-Boat, Twist-Chair Conformations)
The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, the diazepane ring can exist in various forms, including chair, boat, and twist conformations. wikipedia.orgdavuniversity.orgyoutube.comchemtube3d.com The relative energies of these conformers determine the predominant shape of the molecule in solution.
Chair Conformation: This is often a stable conformation for seven-membered rings, minimizing angle and torsional strain. libretexts.org
Boat and Twist-Boat Conformations: Boat conformations are typically higher in energy due to steric interactions, such as the "flagpole" interactions seen in cyclohexane. libretexts.org However, a twist-boat conformation can alleviate some of this strain and may be a stable or transient intermediate. libretexts.orgnih.gov NMR spectroscopy and X-ray crystallography studies on N,N-disubstituted-1,4-diazepane analogues have indicated that a twist-boat conformation can be a low-energy state, sometimes stabilized by intramolecular interactions. nih.gov
Twist-Chair Conformation: This is another possible intermediate or stable conformation for seven-membered rings.
The specific conformation of this compound will be influenced by the steric and electronic effects of the benzyl and methyl substituents. Computational methods like DFT and MD simulations are essential tools for predicting the relative energies of these conformers and understanding the conformational equilibrium of the diazepane ring.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the fleeting nature of transition states in the synthesis of 1,4-diazepane derivatives. These theoretical investigations provide insights into reaction pathways, activation energies, and the influence of substituents on reactivity, complementing experimental findings.
Density Functional Theory (DFT) and semi-empirical methods like PM3 are commonly employed to model these reactions. ijpcbs.com Such studies involve the complete optimization of the geometries of reactants, intermediates, transition states, and products. The verification of transition states is a critical step, often accomplished through vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate, and Intrinsic Reaction Coordinate (IRC) calculations, which confirm that the identified transition state connects the correct reactant and product states. ijpcbs.com
A key area of investigation is the synthesis of the 1,4-diazepine ring system through the condensation of diamines with carbonyl compounds. ijpcbs.com Computational models can predict bond lengths, bond angles, and dihedral angles for the proposed intermediates and transition states. These predicted parameters can then be compared with experimental data where available. For instance, studies have shown that the PM3 method can sometimes underestimate or overestimate certain bond lengths by a small percentage compared to experimental values. ijpcbs.com
In the context of substituted 1,4-diazepanes, computational studies have shed light on the mechanism of N-alkylation reactions. For example, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, the reductive amination step has been scrutinized using computational methods. nih.gov The investigation of the transition states for the insertion of a carbonyl group reveals the nuanced interactions that govern the reaction's progress.
The orientation of substituents can significantly influence the reaction mechanism. For instance, the presence of a nearby hydroxyl group can lead to the formation of hydrogen bonds, which in turn can facilitate hydrogen transfer and influence the electrophilicity of the reacting centers. nih.gov The analysis of the transition state structures, such as TS 2.1 and TS 2.2 in the study of alkoxy-salicylaldehyde addition, demonstrates how the electron flow is altered by these interactions. As the reaction progresses towards the transition state, a notable change is the weakening of the carbonyl C=O double bond, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine nitrogen. nih.gov
The following table summarizes the types of data generated from computational studies on related 1,4-diazepane syntheses, illustrating the level of detail that can be obtained.
| Computational Method | System Studied | Key Findings |
| DFT/PM3 | Synthesis of 1,4-diazepines | Elucidation of reaction pathways, identification of intermediates and transition states, prediction of tautomeric equilibria. ijpcbs.com |
| DFT | Reductive amination of 1,4-diazepane-6-amine | Characterization of transition state structures (TS 2.1 , TS 2.2 ), analysis of substituent effects (hydrogen bonding) on reaction mechanism. nih.gov |
Furthermore, global reactivity and local reactivity descriptors, such as Fukui functions, are utilized to probe the reactive sites of the molecules involved. ijpcbs.com These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, thus providing a theoretical basis for the observed regioselectivity in the synthesis of complex diazepane derivatives.
While a specific computational study on the reaction mechanism for the formation of this compound is not detailed in the provided search results, the methodologies and findings from studies on analogous 1,4-diazepane systems provide a robust framework for understanding the likely mechanistic pathways and the transition states involved in its synthesis.
Advanced Research Applications of the 1,4 Diazepane Scaffold in Chemical Biology and Ligand Discovery
Exploration of the 1,4-Diazepane Motif as a Privileged Scaffold in Drug Design and Chemical Biology
The 1,4-diazepane motif is widely recognized as a "privileged scaffold" in drug design. nih.govjocpr.comnih.gov This designation is attributed to its ability to serve as a core structure for ligands that can bind to a variety of biological targets with high affinity and selectivity. nih.govresearchgate.net The seven-membered ring of the diazepine (B8756704) scaffold possesses a unique geometry that allows it to fit snugly into binding sites while providing a stable framework for the addition of various functional groups. nih.gov This structural flexibility enables medicinal chemists to fine-tune the pharmacological properties of diazepane-based compounds to target specific receptors and enzymes. nih.govchemisgroup.us
The versatility of the 1,4-diazepane scaffold is evident in the diverse range of biological activities exhibited by its derivatives, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.gov This broad spectrum of activity has led to the development of numerous drugs and clinical candidates based on this core structure. jocpr.comresearchgate.net For instance, benzodiazepines, which feature a benzene (B151609) ring fused to a 1,4-diazepine ring, are a well-established class of drugs used for their anxiolytic, sedative, and anticonvulsant effects. nih.govchemisgroup.us More recently, diazepine-containing compounds have emerged as potent inhibitors of bromodomain-containing proteins, which are attractive targets for cancer and inflammation therapies. nih.gov
The privileged nature of the 1,4-diazepane scaffold is also attributed to its favorable physicochemical properties, such as a semi-rigid and compact structure with intermediate lipophilicity, which contribute to good oral bioavailability. nih.govresearchgate.net The ability to readily modify the diazepine ring allows for the optimization of these properties, further enhancing its utility in drug discovery. chemisgroup.us
Molecular Recognition and Ligand Design Principles (Pre-clinical Research)
The design of potent and selective ligands based on the 1,4-diazepane scaffold relies on a deep understanding of molecular recognition principles and the application of advanced research methodologies.
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the 1,4-diazepane scaffold influence its biological activity. chemisgroup.usacademicjournals.org These studies involve the systematic synthesis of a series of derivatives with variations at different positions of the diazepine ring and the evaluation of their effects on target binding and functional activity.
For example, in the context of benzodiazepines, SAR studies have revealed that substituents at the 7-position of the central ring significantly affect the potency and duration of action. blogspot.com Similarly, the introduction of a methyl group at the 2-position can increase the lipophilicity and central nervous system distribution of the molecule. blogspot.com The diazepine ring itself is highly amenable to structural modifications, allowing for the exploration of a wide range of substituents to optimize pharmacological activity. chemisgroup.us
A study on 1,2,4-trisubstituted 1,4-diazepanes as sigma-1 (σ1) receptor ligands found that a methyl group in the 2-position and a benzyl (B1604629) group in the 1-position resulted in the highest affinity. nih.gov The substituent in the 4-position also played a role, with cyclohexylmethyl or butyl groups being preferred. nih.gov These findings align with established pharmacophore models for σ1 receptor ligands. nih.gov
The following table summarizes key SAR findings for various 1,4-diazepane derivatives:
| Scaffold/Derivative | Target | Key SAR Findings | Reference(s) |
| 1,4-Benzodiazepines | GABA-A Receptor | Substituents at the 7-position influence potency and duration. A methyl group at the 2-position enhances CNS distribution. | blogspot.com |
| 1,2,4-Trisubstituted 1,4-diazepanes | Sigma-1 Receptor | A methyl group at the 2-position and a benzyl group at the 1-position are optimal for high affinity. | nih.gov |
| 2,7-diphenyl-1,4-diazepan-5-ones | NS5B RNA polymerase | The presence and nature of substituents on the phenyl rings impact inhibitory activity. | nih.gov |
| 1,4-diazepane-based sigma ligands | Sigma-1 and Sigma-2 Receptors | Bicyclic derivatives generally show higher affinity than monocyclic analogues. Specific substitutions on the benzyl moiety can modulate selectivity between σ1 and σ2 receptors. | nih.gov |
Computational methods, particularly molecular docking, play a vital role in elucidating the binding modes of 1,4-diazepane derivatives with their biological targets. nih.govnih.gov These techniques allow researchers to predict and visualize how a ligand fits into the binding pocket of a protein, providing insights that can guide the design of more potent and selective inhibitors. nih.gov
Molecular docking studies have been instrumental in understanding the interaction of 1,4-benzodiazepines with the GABA-A receptor. nih.gov These studies have helped to orient the key structural elements of the ligand within the binding site, explaining the importance of specific substituents for high-affinity binding. nih.gov
In a study of novel 1,4-diazepane-based sigma receptor ligands, molecular docking and subsequent molecular dynamics simulations were used to compare the binding of different derivatives. nih.gov The results showed that a more potent compound was able to slide further into the binding pocket, forming key interactions with specific amino acid residues. nih.gov This computational assessment provided a rationale for the observed differences in affinity. nih.gov
The integration of molecular docking with SAR studies provides a powerful approach for rational drug design. chemisgroup.us Docking can help to explain the experimental SAR data and provide a structural basis for designing new compounds with improved properties. nih.gov
The 1,4-diazepane scaffold is also utilized in the rational design of chemical probes, which are small molecules used to study the function of proteins and their roles in biological processes. pageplace.de These probes are designed to bind to a specific target with high affinity and selectivity, allowing for its investigation in cellular and in vivo systems. docking.org
The development of chemical probes often involves modifying a known ligand to incorporate a reporter tag, such as a fluorescent group or a reactive handle for affinity chromatography. pageplace.de The 1,4-diazepane scaffold provides a stable and versatile platform for such modifications, without significantly compromising the binding affinity of the core ligand.
For example, a derivative of diazepam has been used to create a chemical probe to study the GABA-A receptor. nih.gov By understanding the binding mode of diazepam through computational modeling, researchers could attach a linker to a position that would extend out of the binding pocket, allowing for the immobilization of the probe on a solid support for affinity-based studies. nih.gov
While most drug discovery efforts focus on protein targets, RNA is emerging as a viable and important target for small molecule intervention. The development of RNA-directed small molecules is a growing area of research, and the 1,4-diazepane scaffold has shown potential in this context.
The structural diversity and conformational flexibility of the 1,4-diazepane ring make it an attractive scaffold for designing ligands that can recognize and bind to the complex three-dimensional structures of RNA. Although specific examples directly linking (S)-1-Benzyl-3-methyl-1,4-diazepane to RNA targeting are not prevalent in the initial search, the general principles of small molecule-RNA recognition suggest that scaffolds like 1,4-diazepane, which can present functional groups in specific spatial orientations, could be adapted for this purpose. The development of such ligands would be a significant advancement in targeting RNA-mediated diseases.
Utilization in Asymmetric Catalysis as Chiral Ligands
Chiral 1,4-diazepanes, including derivatives of this compound, have found application as ligands in asymmetric catalysis. researchgate.nethsppharma.com In this context, the chiral diazepane coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.
The synthesis of enantiomerically pure 1,4-diazepanes is crucial for their application in asymmetric catalysis. nih.gov Chiral pool synthesis, starting from readily available chiral precursors like amino acids, is a common strategy to obtain these ligands. nih.govnih.gov
For instance, biocatalytic methods using imine reductases have been developed for the asymmetric synthesis of chiral 1,4-diazepanes with high enantioselectivity. researchgate.nethsppharma.com These enzymatic methods offer a green and efficient route to these valuable chiral building blocks. researchgate.net
The following table provides examples of the use of chiral 1,4-diazepanes in asymmetric catalysis:
| Chiral 1,4-Diazepane Derivative | Catalytic Application | Key Findings | Reference(s) |
| (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | Intramolecular asymmetric reductive amination | Enantiocomplementary imine reductases were identified for the synthesis of both (R) and (S) enantiomers with high enantiomeric excess. | researchgate.net |
| Chiral 1,4-Diazepanes | Synthesis of Suvorexant intermediate | Imine reductase-catalyzed intramolecular asymmetric reductive amination was used to construct the chiral 1,4-diazepane ring of a key intermediate for the drug Suvorexant. | hsppharma.com |
Development of High-Diversity Chemical Libraries Incorporating Diazepane Scaffolds for Screening Initiatives
The generation of structurally diverse chemical libraries is a cornerstone of modern drug discovery and chemical genetics, enabling the high-throughput screening of compounds to identify modulators of biological targets. cam.ac.uk The 1,4-diazepane scaffold is particularly valuable for these initiatives due to its favorable physicochemical properties, including a semi-rigid seven-membered ring that allows for the spatial projection of substituents in distinct vectors. nih.govnih.gov
Strategies such as diversity-oriented synthesis (DOS) and multicomponent reactions (MCRs) are frequently employed to rapidly generate large collections of diazepane derivatives. cam.ac.uknih.gov DOS aims to create libraries with high scaffold diversity, which is considered crucial for exploring new areas of chemical space and identifying ligands for novel or challenging biological targets, such as protein-protein interactions. cam.ac.uknih.gov MCRs, such as the Ugi four-component reaction, offer an efficient route to complex diazepine-containing molecules in a single step, significantly accelerating the library synthesis process. nih.gov These methods allow for the systematic variation of substituents on the diazepane core, including modifications at the N1 and N4 positions and on the diazepine ring itself, to produce libraries with a broad range of chemical and three-dimensional properties for screening campaigns. nih.govchemrxiv.org
Investigation of Mechanistic Actions of Bioactive Diazepane Derivatives (Pre-clinical)
Pre-clinical research into diazepane derivatives seeks to elucidate their mechanisms of action at the molecular and cellular levels. These investigations are critical for understanding their therapeutic potential and for guiding the design of next-generation compounds with improved potency and selectivity.
Derivatives of the 1,4-diazepane scaffold have been shown to interact with a wide array of receptors and enzymes, demonstrating the versatility of this chemical framework. The biological activity is highly dependent on the specific substitution pattern around the core ring structure. nih.gov
GABAA Receptors: The most well-known targets for the related 1,4-benzodiazepine (B1214927) class are the γ-aminobutyric acid type A (GABAA) receptors. nih.govchemisgroup.us Compounds like diazepam act as positive allosteric modulators, binding to a specific site on the receptor to enhance the effect of the endogenous neurotransmitter GABA, leading to neuronal inhibition. nih.govchemisgroup.us Structure-activity relationship (SAR) studies show that modifications to the diazepine ring can significantly alter binding affinity and pharmacological profile. chemisgroup.us
Serotonin (B10506) (5-HT) Receptors: Certain 1,4-diazepane derivatives have been designed and evaluated as ligands for serotonin receptors. For example, a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were developed as potent antagonists for the 5-HT6 receptor, a target implicated in cognitive disorders. openpharmaceuticalsciencesjournal.com
Sigma (σ) Receptors: Research on related benzazepine structures has shown that substituents on the nitrogen atom play a key role in receptor affinity. Large substituents, such as a benzyl group, have been found to confer high affinity for the σ1 receptor, a unique intracellular protein involved in cellular signaling and stress responses. rsc.org
Cardiotonic Activity: A series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] nih.govmdpi.comoxazin-7-yl)acetamides were synthesized and found to exhibit positive inotropic effects on isolated rabbit heart preparations, indicating their potential as cardiotonic agents. nih.gov
The table below summarizes the interactions of various diazepane-based scaffolds with different biological targets.
| Scaffold Class | Specific Target | Observed Effect |
| 1,4-Benzodiazepines | GABAA Receptors | Positive Allosteric Modulation nih.govchemisgroup.us |
| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Receptors | Antagonism openpharmaceuticalsciencesjournal.com |
| Tetrahydro-2-benzazepines | σ1 Receptors | High-Affinity Binding rsc.org |
| Substituted 1,4-Diazepanyl Acetamides | Cardiac Muscle | Positive Inotropic Agent nih.gov |
This table is interactive. Click on the headers to sort the data.
The metabolic fate of diazepane-containing compounds is a critical aspect of their preclinical evaluation. While specific bioreduction data for this compound are not extensively documented, the metabolism of related, well-studied 1,4-benzodiazepines like diazepam provides insight into potential biotransformation pathways.
The metabolism of diazepam is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govmdpi.com The major metabolic pathways involve N-demethylation to nordazepam and hydroxylation to temazepam. nih.govmdpi.com These metabolites can be further transformed, for instance, through the hydroxylation of nordazepam to form oxazepam. mdpi.com These reactions are oxidative rather than reductive. The term "bioreduction" typically refers to the enzymatic reduction of functional groups like ketones, nitro groups, or double bonds. For instance, the laboratory reduction of a ketone on a related benzazepine derivative using sodium borohydride (B1222165) has been described to proceed selectively. rsc.org While direct evidence for the bioreduction of the core diazepane ring is scarce in the provided context, it is plausible that derivatives bearing specific reducible functional groups could undergo such enzymatic transformations in vivo.
Role of the Benzyl Group in Modulating Molecular Interactions and Selectivity
The benzyl group, as present in this compound, is not merely a bulky substituent but plays a crucial role in defining the pharmacological profile of a molecule. Its aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological targets. researchgate.net The orientation and electronic properties of the benzyl group can significantly influence binding affinity and selectivity.
Enhanced Receptor Affinity: In studies of tetrahydro-2-benzazepine ligands, the presence of a large N-substituent, specifically a benzyl group, was found to result in high-affinity ligands for the σ1 receptor. rsc.org This suggests the benzyl moiety fits into a corresponding hydrophobic pocket in the receptor's binding site.
Modulation of Potency: The introduction of a benzylidene group at the 3-position of the 1,4-diazepine ring has been shown to produce potent compounds with antianxiety activity. The potency was further modulated by substitution on the benzylidene ring, with electron-withdrawing groups often enhancing activity. chemisgroup.us
Influence on Selectivity: In a series of glucopyranosyl-conjugated benzyl derivatives designed as anti-cancer agents, substitution at the para-position of the benzyl moiety had a profound impact on cytotoxic selectivity. nih.gov An electron-donating methoxy (B1213986) group on the benzyl ring led to a 64-fold enhancement in selectivity for cancer cells over normal cells compared to the unsubstituted analogue. nih.gov Conversely, electron-withdrawing groups at the same position greatly reduced this selectivity. nih.gov
Impact on Inotropic Activity: For a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)acetamides, the nature of the substituent on the benzyl ring was critical for their positive inotropic activity. nih.gov This highlights how modifications to the benzyl group can fine-tune interactions with the ultimate biological target to modulate a specific physiological response.
The following table details how benzyl group modifications affect biological outcomes in related heterocyclic compounds.
| Compound Class | Benzyl Group Modification | Effect on Biological Activity |
| Tetrahydro-2-benzazepines | N-benzyl substituent | High affinity for σ1 receptors rsc.org |
| 1,4-Diazepines | 3-Benzylidene substituent | Potent antianxiety activity chemisgroup.us |
| Glucopyranosyl-benzyl conjugates | p-Methoxy on benzyl ring | 64-fold increase in cytotoxic selectivity nih.gov |
| Glucopyranosyl-benzyl conjugates | p-Electron-withdrawing group | Greatly reduced cytotoxic selectivity nih.gov |
| 1,4-Diazepanyl acetamides | Varied substitution on benzyl ring | Modulation of positive inotropic activity nih.gov |
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Q & A
Q. How can researchers address data-sharing challenges while complying with ethical standards in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
